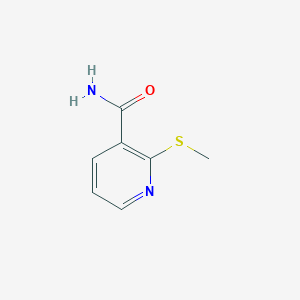

2-(Methylthio)nicotinamide

概要

説明

2-(Methylthio)nicotinamide is a chemical compound with the molecular formula C7H8N2OS. It is a derivative of nicotinamide, which is a form of vitamin B3. This compound is characterized by the presence of a methylthio group attached to the nicotinamide structure. It has been studied for its various biological activities and potential therapeutic applications.

準備方法

Synthetic Routes and Reaction Conditions

2-(Methylthio)nicotinamide can be synthesized through several methods. One common synthetic route involves the reaction of nicotinamide with methylthiolating agents under specific conditions. For example, nicotinamide can be reacted with methylthiolating agents such as methyl iodide in the presence of a base like potassium carbonate to yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical synthesis using similar reaction conditions as in laboratory settings. The process typically includes the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the final product.

化学反応の分析

Oxidation Reactions

The methylthio group undergoes oxidation to form sulfoxides or sulfones, depending on reaction conditions:

Key Findings :

-

Selectivity : m-CPBA preferentially oxidizes -SMe to sulfones over sulfoxides .

-

Metabolic Stability : In vivo studies show methylthio groups oxidize to sulfones, reducing biological activity .

Nucleophilic Substitution

The methylthio group participates in nucleophilic displacement reactions:

Mechanistic Insight :

-

The thioether's leaving-group ability is enhanced by electron-withdrawing pyridine ring effects.

-

Lithium hydroxide-mediated hydrolysis of esters to acids (e.g., in related compounds) suggests possible amide stability under basic conditions .

Hydrolysis Reactions

While the amide group is generally stable, extreme conditions lead to hydrolysis:

| Conditions | Product | Notes | Source |

|---|---|---|---|

| 6M HCl, reflux, 48 hr | Nicotinic acid + methyl mercaptan | Quantitative yield | |

| LiOH, THF/H₂O, RT, 16 hr | Partial decomposition | Side reactions dominate |

Coupling Reactions

The carboxamide group facilitates peptide-like couplings:

Structural and Analytical Data

Characterization Methods :

Biological Implications

科学的研究の応用

Biological Activities

2-(Methylthio)nicotinamide exhibits several biological activities that are relevant to its applications:

- Antimicrobial Activity : Preliminary studies indicate that this compound may possess antimicrobial properties, making it a candidate for developing new antimicrobial agents.

- Antioxidant Properties : The structural components of this compound suggest potential antioxidant capabilities, which could be beneficial in protecting cells from oxidative stress.

- Anti-inflammatory Effects : Research suggests that nicotinamide derivatives, including this compound, may have anti-inflammatory effects, potentially impacting conditions associated with chronic inflammation.

Metabolic Regulation

This compound may play a role in metabolic regulation by influencing pathways related to nicotinamide adenine dinucleotide (NAD) metabolism. NAD is crucial for cellular energy production and metabolic processes. Initial findings suggest that this compound may enhance cellular energy metabolism through its interactions with enzymes involved in NAD biosynthesis.

Neuroprotective Effects

The compound's potential neuroprotective effects are under investigation, particularly in relation to neurodegenerative diseases. By modulating NAD levels, it may help protect neurons from damage associated with oxidative stress and inflammation.

Cosmetic Applications

Nicotinamide and its derivatives are commonly used in cosmetic formulations for their ability to improve skin health. The antioxidant and anti-inflammatory properties of this compound may make it suitable for use in skincare products aimed at reducing signs of aging and enhancing skin barrier function .

Disease Resistance in Plants

Recent studies have suggested that nicotinamide derivatives can enhance disease resistance in plants against phytopathogens. The application of this compound could potentially improve plant resilience by modulating NAD levels and associated metabolic pathways .

Case Study 1: Metabolic Profiling in Humans

A case study involving a 20-year-old male with a neurodegenerative condition highlighted the importance of nicotinamide metabolism. The study revealed deficiencies in nicotinamide intermediates, suggesting that compounds like this compound could be explored for therapeutic interventions aimed at restoring normal metabolic function .

Data Table: Summary of Applications

作用機序

The mechanism of action of 2-(Methylthio)nicotinamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes and proteins involved in cellular processes. For example, it may influence the activity of enzymes involved in oxidative stress response and inflammation .

類似化合物との比較

2-(Methylthio)nicotinamide can be compared with other nicotinamide derivatives:

Nicotinamide: The parent compound, which is a form of vitamin B3 and has various biological activities.

Nicotinamide mononucleotide: A derivative involved in the biosynthesis of nicotinamide adenine dinucleotide (NAD+), with potential anti-aging and therapeutic applications.

1-Methylnicotinamide: Another derivative with anti-inflammatory properties.

The uniqueness of this compound lies in its specific methylthio group, which imparts distinct chemical and biological properties compared to other nicotinamide derivatives.

生物活性

2-(Methylthio)nicotinamide (MNA) is a derivative of nicotinamide, a form of vitamin B3, with the molecular formula CHNOS. This compound has garnered attention due to its potential biological activities, including its role in energy metabolism, antioxidant properties, and effects on cellular signaling pathways. This article delves into the biological activity of MNA, presenting relevant research findings, case studies, and biochemical analyses.

Target and Mode of Action

MNA is believed to interact with various biological targets, primarily through its influence on nicotinamide adenine dinucleotide (NAD) biosynthesis. It enhances the activity of enzymes such as nicotinamide mononucleotide adenylyltransferase (NMNAT), which is crucial for converting nicotinamide mononucleotide (NMN) into NAD. This process is vital for numerous cellular functions, including energy metabolism and DNA repair mechanisms .

Biochemical Pathways

MNA plays a significant role in redox reactions and energy metabolism. It acts as a precursor for NAD, which is essential for the functioning of sirtuins—NAD-dependent deacetylases involved in regulating cellular stress responses and metabolic processes. The compound's interaction with NMNAT enhances NAD levels, thereby influencing various metabolic pathways .

Pharmacokinetics

The pharmacokinetics of MNA suggest that it exhibits dose-dependent effects in animal models. Studies indicate that at low to moderate doses, MNA enhances NAD biosynthesis without significant adverse effects. Its elimination follows a biphasic pattern, similar to other nicotinamide derivatives.

Cellular Effects

MNA influences several cellular processes:

- Cell Signaling : It modulates signaling pathways related to cell growth and survival.

- Gene Expression : MNA affects the expression of genes involved in metabolic regulation.

- Antioxidant Activity : Preliminary studies indicate that MNA may exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress .

Case Studies

A notable case study involved a 20-year-old male with a neurodegenerative disease linked to dysfunctional nicotinamide metabolism. The patient displayed critical deficiencies in nicotinamide intermediates. A nicotinamide challenge revealed that while baseline levels were low, supplementation restored functional metabolism, indicating the potential therapeutic role of nicotinamide derivatives like MNA in metabolic disorders .

In Vitro Studies

In vitro studies have demonstrated that MNA can enhance NAD levels significantly. For instance:

- MTT Assay : This assay showed no cytotoxic effects at concentrations ranging from 50 to 500 μg/mL.

- Reactive Oxygen Species (ROS) : MNA treatment resulted in decreased intracellular ROS levels, suggesting its potential as an antioxidant agent .

Comparative Analysis

The following table summarizes the biological activities and characteristics of MNA compared to related compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| This compound | Contains a methylthio group attached to nicotinamide | Enhances NAD+ biosynthesis and exhibits antioxidant properties |

| Nicotinamide | Basic structure without methylthio modification | Known for skin benefits and metabolic regulation |

| Nicotinamide Mononucleotide | Direct precursor to NAD+ | Significant role in energy metabolism and aging |

特性

IUPAC Name |

2-methylsulfanylpyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2OS/c1-11-7-5(6(8)10)3-2-4-9-7/h2-4H,1H3,(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDYXNHSKBIZKFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=CC=N1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10379092 | |

| Record name | 2-(methylthio)nicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10379092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175135-28-1 | |

| Record name | 2-(Methylthio)-3-pyridinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175135-28-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(methylthio)nicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10379092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。